REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.[CH2:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH2:13][NH:12]1>C(O)(C)C>[N+:8]([C:5]1[C:4]([N:12]2[CH2:13][CH2:14][C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH2:11]2)=[N:3][CH:2]=[CH:7][CH:6]=1)([O-:10])=[O:9]
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C1NCCC2=CC=CC=C12
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
partitioned (AcOEt/H2O)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent the title compound
|
Type
|
CUSTOM
|
Details
|
was obtained as a yellow solid mass (1.4 g, 55%), MS
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C(=NC=CC1)N1CC2=CC=CC=C2CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |